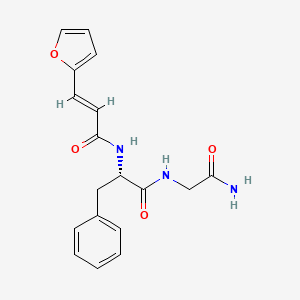
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a furan ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding biochemical processes.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(thiophen-2-yl)acrylamide: This compound has a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(pyridin-2-yl)acrylamide: The presence of a pyridine ring introduces basicity and potential for different interactions.
Uniqueness
The uniqueness of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide lies in its specific combination of functional groups and structural elements. The furan ring imparts unique electronic properties, while the amino and phenyl groups contribute to its reactivity and potential biological activity. This combination makes it a valuable compound for diverse scientific investigations.
Eigenschaften
Molekularformel |
C18H19N3O4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C18H19N3O4/c19-16(22)12-20-18(24)15(11-13-5-2-1-3-6-13)21-17(23)9-8-14-7-4-10-25-14/h1-10,15H,11-12H2,(H2,19,22)(H,20,24)(H,21,23)/b9-8+/t15-/m0/s1 |
InChI-Schlüssel |
BSRYYVJZPWTBII-HVHJFMEUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)/C=C/C2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


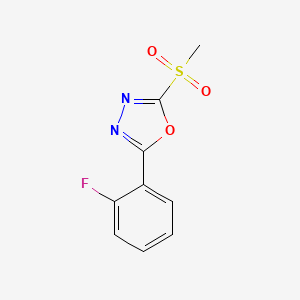
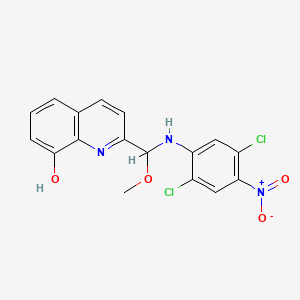
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
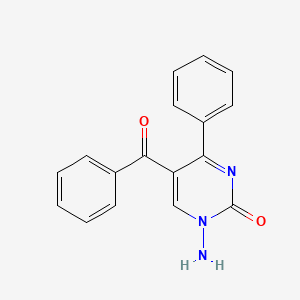
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
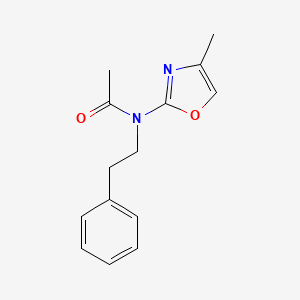
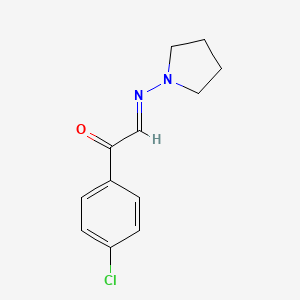


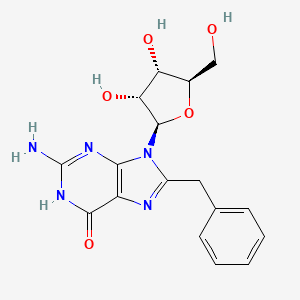
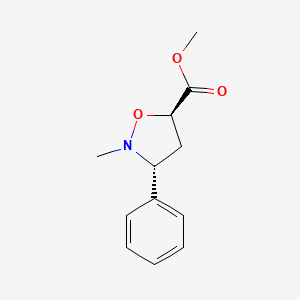
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
